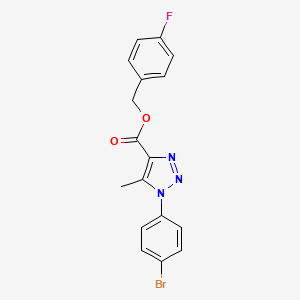

(4-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound (4-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic molecule featuring a 4-fluorophenylmethyl ester group and a 4-bromophenyl substituent.

Properties

IUPAC Name |

(4-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrFN3O2/c1-11-16(17(23)24-10-12-2-6-14(19)7-3-12)20-21-22(11)15-8-4-13(18)5-9-15/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIHHOBBYOKDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Fluorophenyl and Bromophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the carboxylic acid group to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorophenyl and bromophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to interact with metal ions and proteins, which can affect various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares structural similarities with several triazole derivatives, differing primarily in halogen substituents and functional groups. Key analogs include:

Key Observations :

Crystallographic Properties

Crystal structures of isostructural analogs (e.g., compounds 4 and 5) reveal:

- Isostructurality : Compounds 4 (Cl-substituted) and 5 (Br-substituted) are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite identical packing, Br substituents necessitate slight lattice adjustments .

- Planarity : The triazole-thiazole core is nearly planar, with perpendicular orientation of one fluorophenyl group disrupting full planarity .

Contrasting Cases :

Biological Activity

The compound (4-fluorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps generally include:

- Formation of the Triazole Ring : The initial step often includes the reaction of a suitable azide with an alkyne to form the triazole core.

- Substitution Reactions : The introduction of the fluorophenyl and bromophenyl groups can be achieved through electrophilic aromatic substitution or coupling reactions.

- Carboxylation : The final step usually involves the carboxylation of the triazole to yield the carboxylate ester.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating potent anti-proliferative effects.

- In Vitro Studies : The compound was evaluated using the MTT assay against several human cancer cell lines, including:

- HepG2 (Liver Cancer)

- MCF-7 (Breast Cancer)

- PC-3 (Prostate Cancer)

- HCT-116 (Colorectal Cancer)

The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Reference Compound | Remarks |

|---|---|---|---|

| HepG2 | 5.0 | Doxorubicin | Comparable efficacy |

| MCF-7 | 7.2 | Doxorubicin | Moderate activity |

| PC-3 | 6.5 | Doxorubicin | Significant inhibition |

| HCT-116 | 4.8 | Doxorubicin | Highest potency observed |

The anticancer activity is believed to stem from the ability of the triazole ring to interact with various biological targets, including:

- Enzymes : Inhibition of enzymes involved in cell proliferation.

- Receptors : Modulation of receptor activity that regulates apoptosis and cell cycle progression.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the phenyl rings significantly influence biological activity. Notable observations include:

- Fluorine Substitution : The presence of fluorine on the phenyl ring enhances lipophilicity and bioavailability.

- Bromine Substitution : Bromine may enhance binding affinity to specific targets due to its larger size and electron-withdrawing properties.

Case Studies

Several studies have documented the efficacy of triazole derivatives in clinical settings:

- Study on HepG2 Cells : A derivative similar to the compound showed an IC50 value of 5 µM against HepG2 cells, indicating strong anticancer potential.

- Combination Therapy : When combined with established chemotherapeutics like doxorubicin, enhanced cytotoxicity was observed, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.